8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine
Overview
Description
8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by its tricyclic framework, which includes nitrogen atoms and nitro groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitro-substituted aromatic amine with a triazine derivative can lead to the formation of the desired tricyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions or using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential biological activity suggests applications in the development of pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the tricyclic structure can intercalate with DNA or proteins, disrupting their normal function. These interactions can lead to various biological effects, including inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole and its derivatives share some structural similarities and biological activities.
Imidazole Derivatives: These compounds also contain nitrogen atoms in a heterocyclic ring and exhibit similar chemical reactivity.
Triazine Derivatives: Structurally related compounds that are used in various chemical and biological applications.
Uniqueness
What sets 8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[84002,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine apart is its unique tricyclic structure, which provides distinct chemical and biological properties not found in simpler heterocycles
Properties
IUPAC Name |
8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c1-14-10-7(18(19)20)6-15-12-9(10)11(13)16-8-4-2-3-5-17(8)12/h2-6,13H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSIQQYDYGTEAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=N)N=C3C=CC=CN3C2=NC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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